

Analytical methods for characterizing (S)-6-(hydroxymethyl)morpholin-3-one

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Compound of Interest

Compound Name:	(S)-6-(Hydroxymethyl)morpholin-3-one
CAS No.:	847805-30-5
Cat. No.:	B1589209

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An Application Note for the Comprehensive Characterization of **(S)-6-(hydroxymethyl)morpholin-3-one**

Abstract

(S)-6-(hydroxymethyl)morpholin-3-one is a chiral heterocyclic compound of significant interest as a building block in pharmaceutical synthesis. Its stereochemical integrity, purity, and stability are critical quality attributes that dictate its suitability for drug development and manufacturing. This document provides a comprehensive guide to the analytical methods required for the full characterization of this molecule. We present detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques, grounded in established scientific principles and regulatory expectations. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system to ensure data integrity. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Analytical Imperative

The precise three-dimensional arrangement of atoms in a chiral molecule can lead to vastly different pharmacological and toxicological profiles between its enantiomers. **(S)-6-(hydroxymethyl)morpholin-3-one**, with its stereocenter at the C6 position, is no exception. Therefore, robust analytical control is not merely a procedural step but a fundamental requirement for ensuring safety and efficacy in any downstream application.

This guide outlines an integrated analytical strategy to address the key characterization questions:

- Identity: Is the compound what it purports to be?
- Purity: What is the level of the desired (S)-enantiomer, and what impurities are present?
- Assay: What is the concentration or amount of the substance?
- Physicochemical Properties: How does the material behave under thermal stress?

The methodologies described herein are based on fundamental principles and are designed to be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose.^{[1][2][3]}

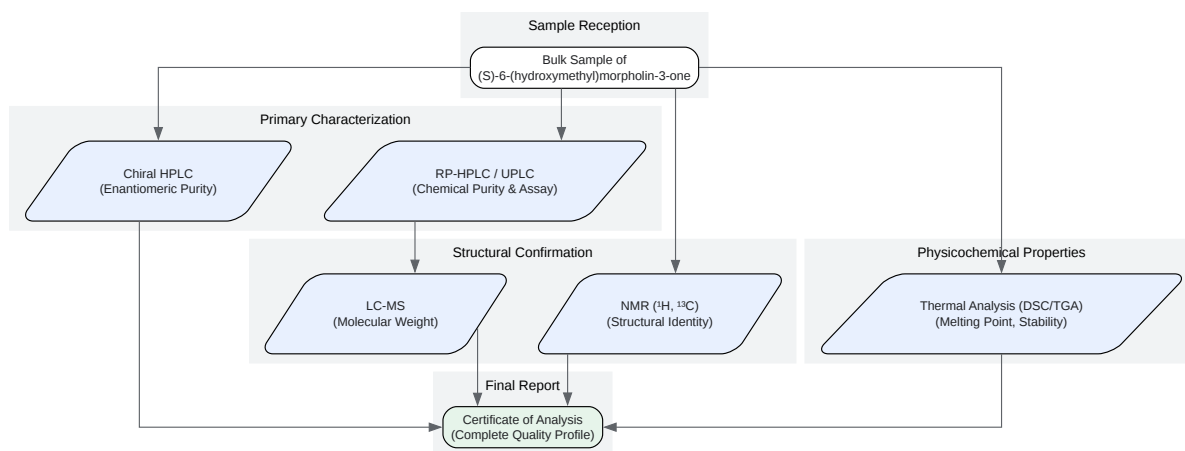
Physicochemical Properties

A foundational understanding of the molecule's basic properties is the first step in its characterization.

Property	Value	Source
IUPAC Name	(6S)-6-(hydroxymethyl)morpholin-3-one	J&K Scientific[4]
CAS Number	847805-30-5	J&K Scientific[4]
Molecular Formula	C ₅ H ₉ NO ₃	Smolecule[5]
Molecular Weight	131.13 g/mol	Smolecule[5]
Structure		

Integrated Analytical Workflow

A comprehensive characterization of **(S)-6-(hydroxymethyl)morpholin-3-one** requires a multi-technique approach. The following workflow illustrates how different analytical methods are synergistically employed to build a complete quality profile of the material.



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Caption: Integrated workflow for the complete characterization of the target compound.

Chromatographic Methods: Purity and Assay

Chromatography is the cornerstone for determining the purity and assay of pharmaceutical compounds. For a chiral molecule, this must be addressed from two perspectives: enantiomeric purity and chemical purity.

Chiral HPLC for Enantiomeric Purity

Rationale: The separation of enantiomers is critical and often a regulatory requirement. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this

purpose.[6] The method relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a broad range of chiral compounds and represent a logical starting point for method development.[7]

Protocol: Enantiomeric Purity by Chiral HPLC

- System Preparation:
 - HPLC System: An isocratic HPLC system with UV detection.
 - Chiral Column: A polysaccharide-based column, such as one with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralcel OD-H or equivalent), is a suitable starting point. Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
 - Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). The optimal ratio must be determined empirically, starting with 90:10 (Hexane:IPA) and adjusting the IPA content to achieve resolution (R_s) > 2.0.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 25 °C.
 - Detection: UV at 210 nm (as the molecule lacks a strong chromophore, a lower wavelength is necessary).
- Sample Preparation:
 - Standard Solution: Prepare a 1.0 mg/mL solution of a racemic mixture of 6-(hydroxymethyl)morpholin-3-one in the mobile phase. This is essential for confirming the elution order and resolution.
 - Sample Solution: Prepare a 1.0 mg/mL solution of the (S)-enantiomer sample in the mobile phase.
- System Suitability Test (SST):

- Inject the racemic standard solution (n=5).
- The system is deemed suitable if:
 - Resolution (R_s) between the two enantiomer peaks is ≥ 2.0 .
 - The relative standard deviation (RSD) of the peak areas for 5 replicate injections is $\leq 2.0\%$.
 - The tailing factor for each peak is ≤ 2.0 .
- Analysis:
 - Inject the sample solution.
 - Identify the peaks based on the retention times established with the racemic standard.
 - Calculate the enantiomeric purity (or enantiomeric excess, ee%) of the (S)-enantiomer using the area percent method:
 - $\% \text{ (S)-enantiomer} = [\text{Area(S)} / (\text{Area(S)} + \text{Area(R)})] * 100$

Parameter	Recommended Condition	Rationale
Stationary Phase	Polysaccharide-based (e.g., Chiralcel OD-H)	Proven broad applicability for chiral separations.[7]
Mobile Phase	n-Hexane / Isopropanol	Normal-phase mode often provides better selectivity on polysaccharide CSPs.
Detection	UV at 210 nm	The morpholinone structure lacks a strong chromophore, requiring detection at low UV wavelengths.
SST Resolution	$R_s \geq 2.0$	Ensures baseline separation for accurate quantitation of the minor enantiomer.

Reversed-Phase HPLC for Chemical Purity and Assay

Rationale: Reversed-Phase HPLC (RP-HPLC) is a robust method for separating the main compound from any non-enantiomeric impurities (e.g., starting materials, by-products). A C18 stationary phase is the workhorse of RP-HPLC due to its versatility in retaining a wide range of organic molecules. This method is essential for determining the overall chemical purity and for quantifying the amount of the active substance (assay).

Protocol: Purity and Assay by RP-HPLC

- System Preparation:
 - HPLC System: A gradient HPLC system with UV detection.
 - Column: C18, 150 mm x 4.6 mm, 5 μ m particle size.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient Program: A linear gradient from 5% B to 95% B over 20 minutes, followed by a 5-minute hold and re-equilibration.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 $^{\circ}$ C.
 - Detection: UV at 210 nm.
- Sample Preparation:
 - Standard Solution (for Assay): Accurately weigh and prepare a reference standard of **(S)-6-(hydroxymethyl)morpholin-3-one** at a concentration of 0.5 mg/mL in a 50:50 mixture of Water:Acetonitrile.
 - Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

- System Suitability Test (SST):
 - Inject the standard solution (n=5).
 - The system is deemed suitable if:
 - The RSD of the peak areas for 5 replicate injections is $\leq 1.0\%$.
 - The tailing factor for the main peak is ≤ 2.0 .
 - Theoretical plates (N) are ≥ 2000 .
- Analysis:
 - Purity: Inject the sample solution. Calculate the area percent of all impurity peaks relative to the total peak area.
 - Assay: Inject the standard and sample solutions in duplicate. Calculate the assay value against the reference standard using the formula:
 - $\text{Assay \%} = (\text{Area_Sample} / \text{Area_Standard}) * (\text{Conc_Standard} / \text{Conc_Sample}) * 100$

Spectroscopic Methods: Structural Confirmation

Spectroscopic methods provide unambiguous confirmation of the molecular structure and identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules. ^1H NMR provides information on the number and connectivity of protons, while ^{13}C NMR provides information on the carbon skeleton. For **(S)-6-(hydroxymethyl)morpholin-3-one**, NMR confirms the presence of the morpholinone core, the hydroxymethyl group, and their connectivity. The distinct signals for the CH_2 groups adjacent to the oxygen and nitrogen atoms are characteristic.[8]

Protocol: NMR Analysis

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
- Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer.
- Data Interpretation:
 - ¹H NMR (Expected): Signals corresponding to the CH₂OH group, the chiral proton at C6, and the three CH₂ groups of the morpholine ring. The integration of these signals should correspond to the number of protons (1H, 2H, 2H, 2H, 2H).
 - ¹³C NMR (Expected): Five distinct signals corresponding to the five carbon atoms in the molecule (C=O, C-O, C-N, and C-C bonds).

Nucleus	Expected Chemical Shift (ppm, relative to TMS)	Multiplicity
¹ H	~ 3.0 - 4.5	Multiplets
~ 4.5 - 5.0 (OH)	Broad Singlet	
¹³ C	~ 40 - 75 (Aliphatic Carbons)	-
~ 170 (Carbonyl Carbon)	-	

Note: Precise chemical shifts and coupling constants will depend on the solvent and experimental conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: Mass spectrometry provides a highly accurate measurement of the molecular weight of a compound. When coupled with LC (using the RP-HPLC method described above), it can also provide molecular weight information for any impurities detected. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this one, typically yielding the protonated molecular ion [M+H]⁺.^[9]

Protocol: LC-MS Analysis

- System: Couple the output of the RP-HPLC system (Section 3.2) to the inlet of a mass spectrometer equipped with an ESI source.
- MS Parameters (Positive Ion Mode):
 - Ionization Mode: ESI+.
 - Scan Range: m/z 50 - 500.
 - Capillary Voltage: ~3.5 kV.
 - Source Temperature: ~120 °C.
- Analysis:
 - The primary peak from the HPLC should exhibit a mass corresponding to the protonated molecule.
 - Expected Ion: $[C_5H_9NO_3 + H]^+ = m/z 132.06$.
 - High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million (ppm).

Thermal Analysis: Physicochemical Stability

Rationale: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the material's physical properties, such as melting point, phase transitions, and thermal stability.^[10] This information is vital for understanding the material's handling, storage, and processing stability.^{[11][12]}

Protocol: DSC and TGA Analysis

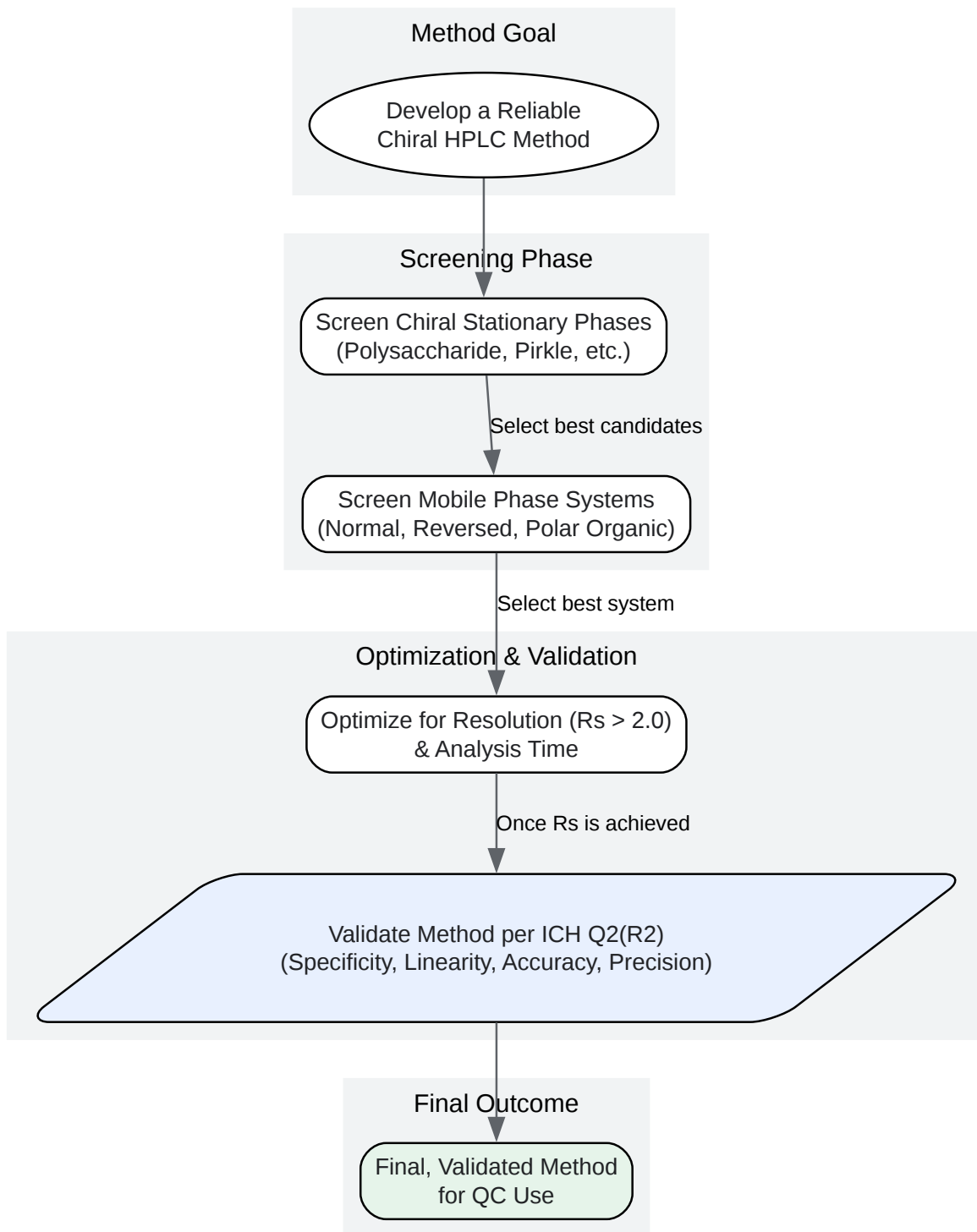
- Instrumentation: A simultaneous TGA/DSC instrument or separate instruments.
- Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
- DSC Method:

- Heat the sample from 25 °C to a temperature above its melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
- The onset of the endothermic peak in the DSC thermogram corresponds to the melting point.
- TGA Method:
 - Heat the sample from 25 °C to a high temperature (e.g., 500 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
 - The TGA curve will show the temperature at which the compound begins to decompose (indicated by mass loss).

Method Validation Strategy

Every analytical protocol developed must be proven "fit for purpose" through a formal validation process. The ICH Q2(R2) guideline provides a framework for this.^{[1][2]} The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.

^[13]



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Caption: A logical decision-making process for chiral method development and validation.

The following table summarizes the key validation parameters applicable to the methods described:

Validation Parameter	Chiral HPLC (Purity)	RP-HPLC (Assay & Purity)	LC-MS (Identity)	NMR (Identity)
Specificity	Yes	Yes	Yes	Yes
Linearity	Yes	Yes	No	No
Range	Yes	Yes	No	No
Accuracy	Yes	Yes	No	No
Precision	Yes	Yes	No	No
Limit of Quantitation (LOQ)	Yes	Yes	No	No
Robustness	Yes	Yes	No	No

Table adapted from ICH Q2(R2) guidelines.[1][14]

Conclusion

The comprehensive analytical characterization of **(S)-6-(hydroxymethyl)morpholin-3-one** is achieved through the strategic application of orthogonal analytical techniques.

Chromatographic methods establish enantiomeric and chemical purity, while spectroscopic and thermal analyses confirm structural identity and physicochemical stability. Each method, underpinned by a rigorous system suitability and validation framework, contributes to a complete and reliable quality assessment. This integrated approach ensures that the material meets the stringent standards required for its use in pharmaceutical development and manufacturing, ultimately safeguarding patient safety.

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